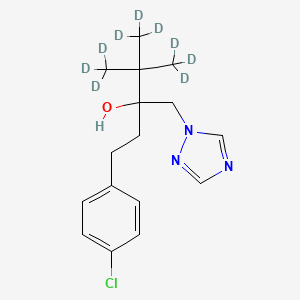

Tebuconazole-d9

Übersicht

Beschreibung

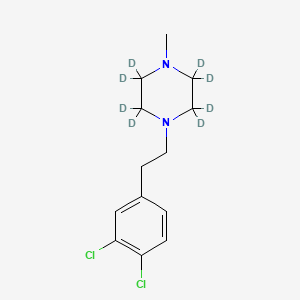

Tebuconazole-d9 is an internal standard for the quantification of tebuconazole . It’s a triazole fungicide that is active against both seed and foliar fungi . It inhibits 14α-demethylase isolated from U. maydis and S. bicolor with IC50 values of 0.05 and 0.16 nM, respectively .

Synthesis Analysis

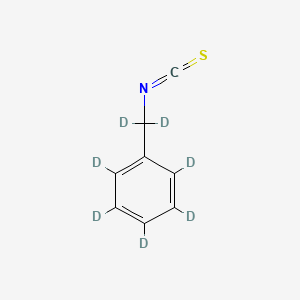

The synthesis of Tebuconazole involves a ring-opening reaction . The composite catalyst that ring-opening reaction in the present invention has adopted organic amine and crown ether to form carries out catalysis, greatly reduced the generation of isomer by product .Molecular Structure Analysis

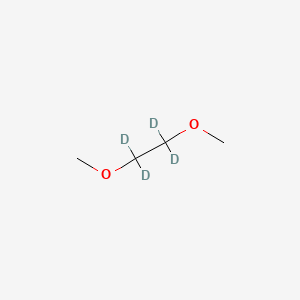

The molecular formula of this compound is C16H13ClD9N3O . The formal name is α-[2-(4-chlorophenyl)ethyl]-α-(1,1-dimethylethyl-d9)-1H-1,2,4-triazole-1-ethanol .Chemical Reactions Analysis

Tebuconazole is metabolized by the soil fungus Cunninghamella elegans . Approximately 98% of tebuconazole was degraded within 7 days, accompanied by the accumulation of five metabolites . The results suggest that cytochrome P450 (CYP) and flavin-dependent monooxygenase are involved in the metabolism of tebuconazole .Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in Acetonitrile, DMSO, and Methanol . The molecular weight is 316.9 .Wissenschaftliche Forschungsanwendungen

Auswirkungen auf die Bodenmikrobiota und Enzyme

Es wurde festgestellt, dass Tebuconazol die Vermehrung organotropher Bakterien und Pilze sowie die Aktivitäten von Boden-Enzymen stimuliert, die für den Phosphor-, Schwefel- und Kohlenstoffstoffwechsel verantwortlich sind . Dies deutet darauf hin, dass Tebuconazol verwendet werden könnte, um die biologische Aktivität des Bodens zu verbessern, was möglicherweise die Bodengesundheit und -fruchtbarkeit steigert .

Auswirkungen auf aquatische Ökosysteme

Aufgrund seiner hohen Toxizität und Bioakkumulationsneigung gehört Tebuconazol zu den zehn Stoffen, die das höchste Risiko für schädliche Auswirkungen in aquatischen Ökosystemen darstellen . Dies macht es zu einem wertvollen Werkzeug, um die Auswirkungen solcher Substanzen auf das aquatische Leben und Ökosysteme zu untersuchen .

Auswirkungen auf die Fischleber

Die Leber, ein wichtiges Kompartiment für die Entgiftung von Xenobiotika, ist auch das Organ, in dem sich Tebuconazol bei Fischen hauptsächlich anreichert . Dadurch ist Tebuconazol eine nützliche Substanz, um die Auswirkungen von Xenobiotika auf die Fischleber zu untersuchen und zu verstehen, wie diese Substanzen das aquatische Leben beeinflussen können .

Wirkmechanismus

Target of Action

Tebuconazole-d9, like its parent compound Tebuconazole, is a triazole fungicide that is active against both seed and foliar fungi . Its primary target is the enzyme 14α-demethylase (CYP51) isolated from Ustilago maydis and Sorghum bicolor . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound inhibits the action of 14α-demethylase, thereby preventing the biosynthesis of ergosterol . This disruption in ergosterol production leads to changes in the fungal cell membrane’s permeability and activity, ultimately causing the death of the fungus .

Biochemical Pathways

The inhibition of 14α-demethylase by this compound affects the ergosterol biosynthesis pathway . This disruption leads to an accumulation of 14α-methyl sterols and a corresponding decrease in ergosterol within the fungal cell . The altered sterol composition disrupts the function of the fungal cell membrane, affecting its fluidity, asymmetry, and permeability . This disruption can lead to the inhibition of fungal growth and reproduction .

Pharmacokinetics

After oral administration, peak excretion rates were reached after 1.4 hours, and the mean elimination half-life was 7.8 hours . .

Result of Action

The inhibition of ergosterol biosynthesis by this compound leads to the death of the fungus, effectively controlling fungal pathogens in a range of vegetables, fruits, and crops . . For example, they show a strong ability to interfere with Cytochrome P450 enzymes, leading to endocrine-disrupting effects .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Tebuconazole-d9, like its parent compound tebuconazole, interacts with various enzymes and proteins. It inhibits 14α-demethylase, an enzyme isolated from U. maydis and S. bicolor, with IC50 values of 0.05 and 0.16 nM, respectively . This interaction is crucial for its fungicidal activity as it disrupts the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Cellular Effects

This compound can influence various cellular processes. For instance, it has been observed to inhibit the androgenic effect of the androgen receptor agonist DHT . It also exhibits cytotoxic effects . In animal models, tebuconazole has been shown to induce developmental disorders, immune abnormalities, reproductive dysfunction, nephrotoxicity, and hepatotoxicity .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its interaction with the enzyme 14α-demethylase . By inhibiting this enzyme, it disrupts the biosynthesis of ergosterol, leading to the death of the fungus . It also interferes with the androgen receptor, affecting hormone signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that approximately 98% of tebuconazole was degraded within 7 days . This suggests that this compound may also exhibit similar temporal dynamics. More specific studies on this compound are needed to confirm this.

Dosage Effects in Animal Models

The effects of this compound in animal models are likely to vary with dosage, similar to its parent compound tebuconazole . High doses of tebuconazole have been associated with adverse effects such as developmental disorders, immune abnormalities, and reproductive dysfunction . Specific studies on the dosage effects of this compound in animal models are currently lacking.

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as tebuconazole. Studies have suggested that cytochrome P450 (CYP) and flavin-dependent monooxygenase are involved in the metabolism of tebuconazole . These enzymes could potentially interact with this compound in a similar manner.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Given its similarity to tebuconazole, it may be transported and distributed in a similar manner. Tebuconazole has been found to accumulate more in the roots than in the shoots of rice plants .

Subcellular Localization

Studies on similar triazole pesticides in rice have shown that these compounds have a higher proportion in cell walls than in cell organelles and soluble components

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-1,1,1-trideuterio-3-(1,2,4-triazol-1-ylmethyl)-2,2-bis(trideuteriomethyl)pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMNMQRDXWABCY-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501339966 | |

| Record name | Tebuconazole-(tert-butyl-d9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246818-83-6 | |

| Record name | Tebuconazole-(tert-butyl-d9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1246818-83-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)

![2-[(1S,2S)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetic acid](/img/structure/B565645.png)

![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)